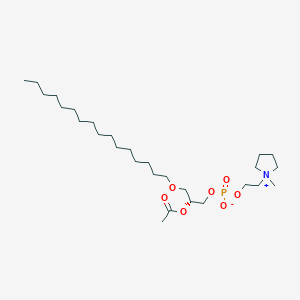

Pyrrolidino PAF C-16

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolidino PAF C-16 is a synthetic analogue of PAF C-16 . It is a potent mediator of PAF-like activities, including hypotension and platelet aggregation . It has been found to have hypohematic effects .

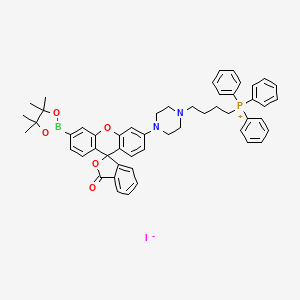

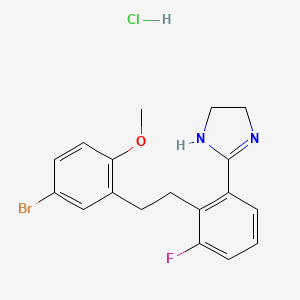

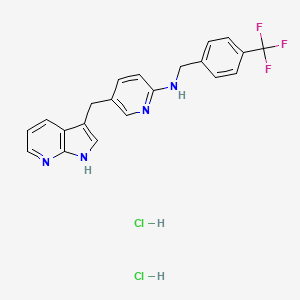

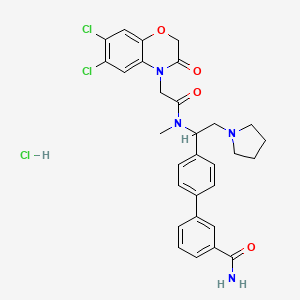

Molecular Structure Analysis

The molecular formula of Pyrrolidino PAF C-16 is C28H56NO7P . It contains a total of 93 bonds, including 37 non-H bonds, 2 multiple bonds, 26 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 aliphatic ester, 1 positively charged N, 1 quaternary N, 1 aliphatic ether, 1 phosphate/thiophosphate, and 1 Pyrrolidine .Physical And Chemical Properties Analysis

Pyrrolidino PAF C-16 is a lyophilized powder . It has a molecular weight of 549.7 g/mol . It is soluble up to 25mg/ml in PBS .科学的研究の応用

Pyrrolidino PAF C-16: A Comprehensive Analysis of Scientific Research Applications

Platelet Aggregation Mediation: This compound acts as a potent mediator of platelet aggregation. It is approximately 3-10 times more potent than PAF itself in this activity, highlighting its significance in studies related to blood coagulation and cardiovascular health .

Inflammation and Immune Response: PAF C-16, the natural analog of Pyrrolidino PAF C-16, is involved in inflammatory responses and is secreted by various cell types. It activates polymorphonuclear leucocytes and monocytes via specific cell surface receptors, which is crucial for understanding inflammatory diseases .

Neutrophil Migration: It mediates neutrophil migration, an essential process in the immune response, particularly in wound healing and infection control. This makes it a valuable compound for research in immunology .

Reactive Oxygen Species (ROS) Production: The compound plays a role in the production of ROS and IL-6 in human macrophages. These are vital components of the body’s defense mechanism against pathogens .

Pathological Process Involvement: PAF C-16 is involved in several pathological processes such as necrotizing enterocolitis, general inflammation, asthma, and allergies. Studying its synthetic analog can provide insights into these conditions .

Cardiovascular Research: Given its effects on blood pressure and platelet aggregation, Pyrrolidino PAF C-16 is significant for cardiovascular research, particularly in understanding hypertension and the development of anti-hypertensive drugs .

Pharmacological Studies: As a synthetic analog of PAF C-16 with potent PAF-like activities, Pyrrolidino PAF C-16 is used in pharmacological studies to explore new therapeutic approaches for diseases where PAF plays a role .

美国APExBIO中文官网 - Pyrrolidino PAF C-16 Amerigo Scientific - Pyrrolidino PAF C-16 Cayman Chem - PAF C-16 (CAS 74389-68-7) Cayman Chem - Pyrrolidino PAF C-16 (CAS 91021-63-5)

作用機序

Target of Action

Pyrrolidino PAF C-16 is a synthetic analog of Platelet Activating Factor (PAF C-16), a phospholipid mediator of inflammation . The primary targets of Pyrrolidino PAF C-16 are polymorphonuclear leucocytes and monocytes . These cells play a crucial role in the body’s immune response, and their activation can lead to various physiological changes .

Mode of Action

Pyrrolidino PAF C-16 interacts with its targets via specific cell surface receptors . This interaction stimulates the production of active oxygen species by human monocyte-derived macrophages . It also has a potent hypotensive activity, being 3-10 times more potent than natural PAF in this activity .

Biochemical Pathways

The activation of polymorphonuclear leucocytes and monocytes by Pyrrolidino PAF C-16 can lead to the secretion of various inflammatory mediators . These mediators can then affect various biochemical pathways, leading to downstream effects such as inflammation and hypotension .

Result of Action

The activation of polymorphonuclear leucocytes and monocytes by Pyrrolidino PAF C-16 leads to various cellular effects . For instance, it can stimulate the production of active oxygen species by human monocyte-derived macrophages . Additionally, it has a potent hypotensive effect, being able to dose-dependently decrease blood pressure .

特性

IUPAC Name |

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(1-methylpyrrolidin-1-ium-1-yl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56NO7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3)20-17-18-21-29/h28H,4-26H2,1-3H3/t28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLLCUIJMABRFJ-MUUNZHRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56NO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)

![6-[(3-Methoxyphenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B560308.png)

![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)

![(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B560315.png)